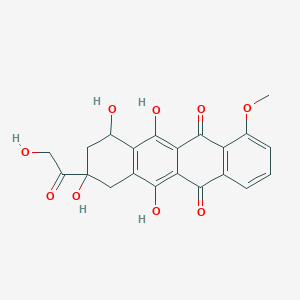![molecular formula C16H14O4 B1196996 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 2941-79-9](/img/structure/B1196996.png)
4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid
Übersicht
Beschreibung
4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H14O4 and its molecular weight is 270.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60071. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Light-Emitting Diodes (OLEDs)
Research on organic optoelectronics, including OLEDs, emphasizes the importance of developing new conjugated systems for improved performance. BODIPY-based materials, related to the structural and electronic properties of biphenyl dicarboxylic acids, have been explored for their potential as active materials in OLED devices. These materials, characterized by their green to near-IR emission, offer promising avenues for the development of metal-free infrared emitters and other optoelectronic applications (Squeo & Pasini, 2020).
Advanced Oxidation Processes
The degradation of pollutants using advanced oxidation processes (AOPs) is a significant area of environmental research. Studies focusing on the removal of compounds like acetaminophen from water have highlighted the role of various by-products, including carboxylic acids. The research identifies the most reactive sites within these molecules, offering insights into the mechanisms of degradation and the environmental fate of such pollutants (Qutob et al., 2022).
Phytosterols and Health Benefits
Research into the health benefits and biochemical roles of phytosterols, including 4,4-dimethyl phytosterols, has shown that these compounds exhibit significant biological activity. They have been found to interact with the endogenous cannabinoid system (ECS) and are involved in disease prevention. This highlights the potential of 4,4-dimethyl phytosterols as bioactive compounds in nutrition and therapeutics (Zhang et al., 2019).
Membrane Structure and Stability
Dimethyl sulphoxide (DMSO) is known for its cryoprotective and cell fusion properties, which are largely attributed to its effects on biomembranes. Research into DMSO's interactions with lipid components of cell membranes sheds light on its ability to enhance membrane stability and dynamics, which could have implications for the use of related carboxylic acid compounds in cell biology and medical applications (Yu & Quinn, 1998).
Biochemical Production and Industrial Applications
The exploration of carboxylic acids, including medium-chain dicarboxylic acids (MDCAs) derived from biomass, emphasizes their role as precursors for bio-based plastics and other industrial chemicals. Biotechnological routes for the production of such acids are increasingly important for sustainable industrial processes. This research demonstrates the potential of utilizing microbial-based production methods to create environmentally friendly alternatives to chemical synthesis (Gao et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Biochemical Pathways
4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid is used in the preparation of biphenyl-4,4’-dicarboxylic acid, which acts as a monomer utilized in the synthesis of linear long chain polymer through polycondensation reaction
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,4’-Dimethyl[1,1’-biphenyl]-2,2’-dicarboxylic acid . .
Eigenschaften
IUPAC Name |
2-(2-carboxy-4-methylphenyl)-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-9-3-5-11(13(7-9)15(17)18)12-6-4-10(2)8-14(12)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURAOGMOBVQPBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20289279 | |
| Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-79-9 | |
| Record name | 4,4′-Dimethyl[1,1′-biphenyl]-2,2′-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2941-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Dimethyl(1,1'-biphenyl)-2,2'-dicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC60071 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20289279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate](/img/structure/B1196936.png)

